Tephrinone

Vue d'ensemble

Description

Tephrinone, also known as geranylgeranylacetone, is a compound belonging to the class of acyclic polyisoprenoids. It is primarily used as a therapeutic agent for the treatment of gastric ulcers and gastritis. This compound acts as a gastric mucoprotective agent, enhancing the biosynthesis of important macromolecule proteins and phospholipids in the gastric mucosa .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Tephrinone can be synthesized through various methods. One common synthetic route involves the reaction of geranyl linalool with a suitable reagent under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to achieve optimal yield .

Industrial Production Methods: In industrial settings, this compound is produced using advanced techniques such as subcritical fluid chromatography and high-performance liquid chromatography. These methods ensure the separation and purification of this compound isomers, resulting in high-quality pharmaceutical-grade this compound .

Analyse Des Réactions Chimiques

Types of Reactions: Tephrinone undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and enhancing its therapeutic properties .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired products are formed .

Major Products Formed: The major products formed from the reactions of this compound include various isomers and derivatives that exhibit enhanced biological activity. These products are often used in further research and development of new therapeutic agents .

Applications De Recherche Scientifique

Tephrinone has a wide range of scientific research applications. In chemistry, it is used as a model compound for studying the biosynthesis of polyisoprenoids. In biology, this compound is investigated for its role in cellular protection and stress response. In medicine, it is used to develop new treatments for gastric ulcers and other gastrointestinal disorders. Additionally, this compound has industrial applications in the production of pharmaceuticals and other chemical products .

Mécanisme D'action

Tephrinone exerts its effects by enhancing the biosynthesis of important macromolecule proteins and phospholipids in the gastric mucosa. This action increases the production of gastric mucus, which protects the stomach lining from damage caused by gastric acid and other harmful agents. The exact molecular targets and pathways involved in this compound’s mechanism of action are still under investigation, but it is known to interact with heat shock proteins and other cellular components .

Comparaison Avec Des Composés Similaires

Tephrinone is unique among similar compounds due to its specific structure and mechanism of action. Similar compounds include other polyisoprenoids and gastric mucoprotective agents such as sucralfate and misoprostol. Unlike these compounds, this compound does not affect gastric juice secretion or stomach motility, making it a safer and more targeted therapeutic option .

List of Similar Compounds:- Sucralfate

- Misoprostol

- Geranyl linalool

- Tetraprenylacetone

This compound’s unique properties and wide range of applications make it a valuable compound in both scientific research and clinical practice.

Propriétés

IUPAC Name |

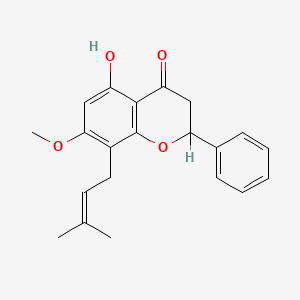

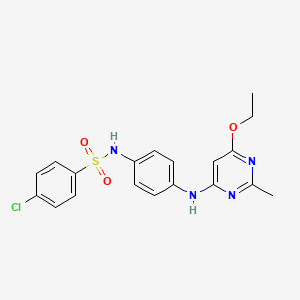

5-hydroxy-7-methoxy-8-(3-methylbut-2-enyl)-2-phenyl-2,3-dihydrochromen-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H22O4/c1-13(2)9-10-15-19(24-3)12-17(23)20-16(22)11-18(25-21(15)20)14-7-5-4-6-8-14/h4-9,12,18,23H,10-11H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NISHDQWTPMJBJI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C=C(C2=C1OC(CC2=O)C3=CC=CC=C3)O)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50996747 | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75291-75-7 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5-hydroxy-7-methoxy-8-(3-methyl-2-butenyl)-2-phenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075291757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-7-methoxy-8-(3-methylbut-2-en-1-yl)-2-phenyl-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50996747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((difluoromethyl)sulfonyl)-N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzamide](/img/structure/B2618214.png)

![4-ethoxy-3-fluoro-N-{[3-(pyridin-3-yl)pyrazin-2-yl]methyl}benzene-1-sulfonamide](/img/structure/B2618215.png)

![N-[(1-hydroxycyclopentyl)methyl]-2,2-diphenylacetamide](/img/structure/B2618217.png)

![5-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2618219.png)

![ethyl 1-[(6-chloro-2-oxo-2H-chromen-4-yl)methyl]piperidine-4-carboxylate](/img/structure/B2618226.png)

![N'-[(4-methoxyphenyl)methyl]-N-[2-(4-methylphenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]ethanediamide](/img/structure/B2618231.png)